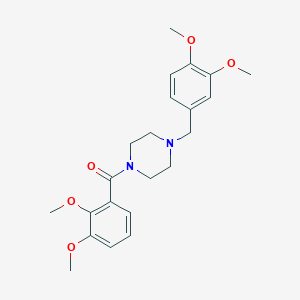![molecular formula C23H29N3O2 B247019 N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B247019.png)
N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide, also known as MP-10, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of the glutamate and GABA neurotransmitter systems.
Biochemical and Physiological Effects:
N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, glutamate, and GABA. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. In addition, N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide in lab experiments is its ability to modulate multiple neurotransmitter systems. This allows researchers to study the effects of N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide on a wide range of biological processes. However, one of the limitations of using N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide is its relatively low potency compared to other compounds that target the same neurotransmitter systems.
Future Directions
There are several future directions for the study of N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide. One of the areas of interest is its potential application in the treatment of drug addiction. N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential application in the treatment of Parkinson's disease. N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been shown to improve motor function in animal models of Parkinson's disease. Finally, there is a need for further studies to determine the safety and efficacy of N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide in humans.
Synthesis Methods
The synthesis of N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide involves the reaction of 2-methoxybenzoyl chloride with 1-(3-phenylallyl)piperazine in the presence of triethylamine. The resulting intermediate is then reacted with 3-aminopropionamide to obtain the final product. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) and its structure can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects. In addition, it has been shown to have potential applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease.
properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C23H29N3O2/c1-28-22-12-6-5-11-21(22)24-23(27)13-15-26-18-16-25(17-19-26)14-7-10-20-8-3-2-4-9-20/h2-12H,13-19H2,1H3,(H,24,27)/b10-7+ |
InChI Key |
BQSUOECUCVKPAI-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)


![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)
